5-叠氮甲基-2'-脱氧尿苷

描述

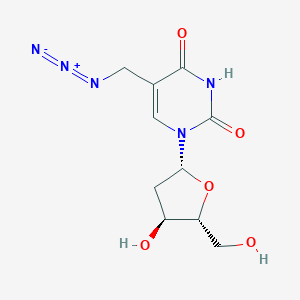

5-Azidomethyl-2’-deoxyuridine (AmdU) is a nucleoside that exhibits good chemical stability . It has the ability to metabolically label cellular DNA . After its incorporation into cellular DNA by endogenous enzymes, AmdU can be detected using both copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

Synthesis Analysis

AmdU can be used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) or the copper-catalyst requiring 5-EdU (5-Ethynyl-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle . It is cell permeable and incorporates into replicating DNA instead of its natural analog thymidine .Molecular Structure Analysis

The molecular formula of AmdU is C10H13N5O5 . It has a molecular weight of 283.24 g/mol . The structure of the nucleoside is similar to thymidine .Chemical Reactions Analysis

AmdU is incorporated into nascent DNA by cellular polymerases . The azide groups attached to DNA this way can be subsequently modified with alkynes or cycloalkynes via copper-catalyzed or strain-promoted click reaction .Physical And Chemical Properties Analysis

AmdU is a solid substance with a white to off-white color . It is soluble in DMSO and methanol . Its spectroscopic properties include a maximum wavelength (λ max) of 263 nm and a molar absorptivity (ε) of 9.7 L mmol^-1 cm^-1 .科学研究应用

合成和生物活性

- 5-叠氮甲基-2'-脱氧尿苷已通过多种方法合成。它显示出抑制培养中的鼠肉瘤 180 和 L1210。该化合物对单纯疱疹病毒 1 型 (HSV-1) 的复制表现出很强的抑制作用,表明其在抗病毒应用中的潜力 (Shiau, Schinazi, Chen, & Prusoff, 1980)。

用于检测目的的一步合成

- 已经报道了一种一步合成 5-叠氮甲基-2'-脱氧尿苷的方案,然后通过点击反应用于检测 5-羟甲基-2'-脱氧尿苷。这种方法简化了合成过程,对于生物检测方法至关重要 (Xu, Yan, Hu, Guo, Wei, Weng, & Zhou, 2013)。

微波辅助核苷功能化

- 微波辅助点击化学已被用于核苷的功能化,包括 5-叠氮甲基-2'-脱氧尿苷。这些合成化合物虽然表现出边缘抗病毒和抗菌活性,但由于其独特的性质,显示出作为有价值的分析工具的潜力 (Krim, Taourirte, Grünewald, Krstić, & Engels, 2013)。

光亲和标记和酶促 DNA 合成

- 5-叠氮-2'-脱氧尿苷 5'-三磷酸,5-叠氮甲基-2'-脱氧尿苷的衍生物,已被用作光亲和标记试剂和酶促 DNA 合成的工具。该应用证明了其在创建光敏 DNA 和研究蛋白质-DNA 相互作用中的效用 (Evans, Johnson, & Haley, 1986)。

DNA 的代谢标记

- 5-叠氮甲基-2'-脱氧尿苷已用于 DNA 的代谢标记,可以灵敏地检测 DNA 复制。它的稳定性和被整合到细胞 DNA 中的能力突出了它在生物正交化学报告策略中的重要性 (Neef & Luedtke, 2014)。

癌症研究中的解离电子附着

- 对 5-叠氮甲基-2'-脱氧尿苷的研究揭示了对解离电子附着过程的见解,有助于更好地了解乳腺癌细胞的放射增敏和氮中心自由基的形成 (Adjei, Reyes, Kumar, Ward, Denisov, Alahmadi, Sevilla, Wnuk, Mostafavi, & Adhikary, 2023)。

作用机制

安全和危害

属性

IUPAC Name |

5-(azidomethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSAKMHLWMCADM-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59090-48-1 | |

| Record name | 5-Azidomethyl-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059090481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)

![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)

![2-[[5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B519508.png)

![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)

![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)

![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)

![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)

![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)

![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)

![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)